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Compound of Interest

Compound Name:
4-Acetoxy-3,5-

dimethoxybenzaldehyde

Cat. No.: B1202025 Get Quote

This guide provides a detailed comparative analysis of the spectroscopic properties of five

common dimethoxybenzaldehyde isomers: 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-

dimethoxybenzaldehyde. Understanding the distinct spectroscopic fingerprint of each isomer is

crucial for unambiguous identification, quality control, and structure-activity relationship studies

in various scientific and pharmaceutical applications. This document summarizes key

quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible

(UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental

protocols.

Spectroscopic Data Summary
The unique substitution pattern of the methoxy groups on the benzene ring of each isomer

leads to distinct differences in their spectra. These differences are essential for distinguishing

one isomer from another.

Data Presentation
The following tables present a comparative summary of the key spectroscopic data for the five

dimethoxybenzaldehyde isomers. These values have been compiled from various spectral

databases and should be considered representative.[1] For critical applications, it is

recommended to acquire data under standardized conditions.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
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Isomer Aldehyde-H (δ) Aromatic-H (δ) Methoxy-H (δ)

2,3-

Dimethoxybenzaldehy

de

~10.4 ~7.1-7.5 (m, 3H)
~3.9 (s, 3H), ~3.9 (s,

3H)

2,4-

Dimethoxybenzaldehy

de

~10.3
~7.8 (d, 1H), ~6.5 (dd,

1H), ~6.4 (d, 1H)

~3.9 (s, 3H), ~3.8 (s,

3H)

2,5-

Dimethoxybenzaldehy

de

~10.4
~7.3 (d, 1H), ~7.1 (dd,

1H), ~6.9 (d, 1H)

~3.8 (s, 3H), ~3.8 (s,

3H)

3,4-

Dimethoxybenzaldehy

de

~9.8
~7.4 (dd, 1H), ~7.4 (d,

1H), ~6.9 (d, 1H)

~3.9 (s, 3H), ~3.9 (s,

3H)

3,5-

Dimethoxybenzaldehy

de

~9.9
~7.0 (d, 2H), ~6.7 (t,

1H)
~3.8 (s, 6H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 's'

denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, and 'm'

denotes multiplet.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
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Isomer C=O (δ) Aromatic-C (δ) Methoxy-C (δ)

2,3-

Dimethoxybenzaldehy

de

~190 ~115-160 ~56, ~62

2,4-

Dimethoxybenzaldehy

de

~189 ~98-165 ~55.5, ~55.8

2,5-

Dimethoxybenzaldehy

de

~190 ~110-158 ~55.9, ~56.3

3,4-

Dimethoxybenzaldehy

de

~191 ~109-155 ~56.0, ~56.1

3,5-

Dimethoxybenzaldehy

de

~192 ~106-161 ~55.6

Table 3: Key IR Absorption Bands (cm⁻¹)
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Isomer C=O Stretch
C-O Stretch (Aryl-
Alkyl Ether)

C-H Stretch
(Aldehyde)

2,3-

Dimethoxybenzaldehy

de

~1685 ~1270, ~1040 ~2850, ~2750

2,4-

Dimethoxybenzaldehy

de

~1670 ~1275, ~1025 ~2840, ~2740

2,5-

Dimethoxybenzaldehy

de

~1675 ~1280, ~1045 ~2830, ~2730

3,4-

Dimethoxybenzaldehy

de

~1680 ~1270, ~1020 ~2860, ~2760

3,5-

Dimethoxybenzaldehy

de

~1695 ~1290, ~1060 ~2840, ~2740

Table 4: UV-Vis and Mass Spectrometry Data

Isomer λmax (nm) in Ethanol Molecular Ion (m/z)

2,3-Dimethoxybenzaldehyde ~255, ~310 166

2,4-Dimethoxybenzaldehyde ~230, ~275, ~310 166

2,5-Dimethoxybenzaldehyde ~240, ~325 166

3,4-Dimethoxybenzaldehyde ~230, ~275, ~310 166

3,5-Dimethoxybenzaldehyde ~250, ~295 166
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The following diagrams illustrate the chemical structures of the dimethoxybenzaldehyde

isomers and a general workflow for their spectroscopic analysis.
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Caption: Chemical structures of the five dimethoxybenzaldehyde isomers.
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General Spectroscopic Analysis Workflow

Dimethoxybenzaldehyde Isomer Sample

Sample Preparation
(Dissolution/Pelletizing)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy UV-Vis Spectroscopy Mass Spectrometry

Data Acquisition

Spectral Analysis & Comparison

Isomer Identification

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of isomers.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Sample Preparation: Approximately 5-10 mg of the dimethoxybenzaldehyde isomer was

dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS)

was added as an internal standard for chemical shift referencing.
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Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300, 400, or 500 MHz NMR

spectrometer.[1]

¹H NMR Acquisition: Standard proton spectra were acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio, typically using a 90° pulse and a relaxation

delay of 1-2 seconds.[1]

¹³C NMR Acquisition: Proton-decoupled spectra were acquired. A larger number of scans

were necessary to compensate for the low natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts were reported in parts per million

(ppm) relative to TMS.

Sample Preparation (KBr Pellet Method): A small amount of the solid

dimethoxybenzaldehyde isomer was finely ground with dry potassium bromide (KBr).[1] The

mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Thin Film Method): Alternatively, a small amount of the solid was

dissolved in a few drops of a volatile solvent like methylene chloride.[2][3] A drop of this

solution was placed on a salt plate (e.g., NaCl or KBr), and the solvent was allowed to

evaporate, leaving a thin film of the compound.[2][3]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.[1]

Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr

pellet was recorded first. The sample was then placed in the IR beam path, and the spectrum

was acquired over a range of 4000-400 cm⁻¹.[1]

Data Processing: The final spectrum was presented as transmittance or absorbance versus

wavenumber (cm⁻¹). The background spectrum was subtracted from the sample spectrum.

[1]

Sample Preparation: A dilute solution of the dimethoxybenzaldehyde isomer, typically in the

range of 10⁻⁴ to 10⁻⁵ M, was prepared using a UV-grade solvent such as ethanol or

methanol.
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Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.

Data Acquisition: The spectrum was recorded over a wavelength range of approximately

200-400 nm. The pure solvent was used in the reference beam to cancel out absorbance

from the solvent itself.

Data Processing: The resulting absorbance spectrum was baseline corrected, and the

wavelengths of maximum absorbance (λmax) were identified.

Sample Introduction: Samples were typically introduced via direct infusion or after separation

by Gas Chromatography (GC-MS).

Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules like

dimethoxybenzaldehyde isomers, typically using an energy of 70 eV.[4]

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer,

separates the resulting ions based on their mass-to-charge ratio (m/z).[5]

Data Acquisition: The mass spectrometer scans a range of m/z values to detect the

molecular ion and various fragment ions.

Data Processing: The resulting mass spectrum plots the relative abundance of ions versus

their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation

pattern provides structural clues.[6] All isomers of dimethoxybenzaldehyde share the same

molecular weight of 166.17 g/mol .[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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